1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea
Overview
Description
The compound 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea is a complex organic molecule comprising multiple functional groups, including a furan ring, a pyridazine core, and a methoxyphenyl unit. This compound holds potential due to its varied applications in medicinal chemistry, synthetic organic chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step organic reactions:
Step 1: : Formation of the pyridazine core by condensing an appropriate dicarbonyl compound with hydrazine, followed by ring closure.
Step 2: : Introduction of the furan ring via a cross-coupling reaction.
Step 3: : Attachment of the propyl linker through a nucleophilic substitution reaction.
Step 4: : Coupling of the methoxyphenyl group using a palladium-catalyzed reaction.
Step 5: : Final urea formation by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
The industrial production would scale up these steps using continuous flow reactors for efficient mixing and heat transfer, ensuring optimal reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxygen atoms, possibly using reagents like mCPBA.
Reduction: : Reduction of nitro groups to amines using hydrogenation.
Substitution: : Aromatic substitution reactions using electrophiles.
Common Reagents and Conditions
mCPBA for oxidation.
Hydrogen gas with a palladium catalyst for reduction.
Electrophiles such as halogen-containing compounds for substitution.
Major Products
Oxidized derivatives.
Reduced amine forms.
Substituted aromatic compounds.
Scientific Research Applications
Chemistry: : Utilized as a building block for synthesizing larger, more complex molecules.
Biology: : Studied for its potential interactions with various enzymes and receptors.
Medicine: : Investigated for therapeutic applications, particularly in anticancer and antimicrobial research.
Industry: : Potential use in the development of novel materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as:
Enzyme Inhibition: : Binding to active sites and inhibiting enzyme function.
Receptor Modulation: : Altering receptor activity, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(furan-2-yl)pyridazin-1-yl)propylphenylurea
1-(3-(furan-2-yl)pyridazin-1-yl)propylmethoxyurea
Uniqueness
The presence of both the furan ring and the methoxyphenyl group distinguishes it from similar compounds, potentially leading to unique biological activity and chemical reactivity.
This compound’s multifaceted nature makes it a valuable subject for ongoing scientific exploration. Let’s keep the chemistry talk going, or tell me your thoughts!
Properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-15-7-5-14(6-8-15)21-19(25)20-11-3-12-23-18(24)10-9-16(22-23)17-4-2-13-27-17/h2,4-10,13H,3,11-12H2,1H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKGWZKCVMXLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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